(+/-)4(5)-DiHDPA lactone

CAS No.:

Cat. No.: VC20241013

Molecular Formula: C22H32O3

Molecular Weight: 344.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H32O3 |

|---|---|

| Molecular Weight | 344.5 g/mol |

| IUPAC Name | 5-[(3Z,6Z,9Z,12Z,15Z)-1-hydroxyoctadeca-3,6,9,12,15-pentaenyl]oxolan-2-one |

| Standard InChI | InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22(24)25-21/h3-4,6-7,9-10,12-13,15-16,20-21,23H,2,5,8,11,14,17-19H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15- |

| Standard InChI Key | PCOBNCGOHMJRLU-JLNKQSITSA-N |

| Isomeric SMILES | CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC(C1CCC(=O)O1)O |

| Canonical SMILES | CCC=CCC=CCC=CCC=CCC=CCC(C1CCC(=O)O1)O |

Introduction

Chemical and Physical Properties

Structural Characteristics

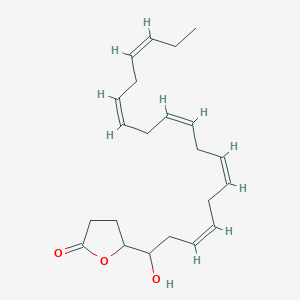

(±)4(5)-DiHDPA lactone is a 22-carbon molecule featuring a lactone ring formed via esterification of the hydroxyl and carboxyl groups in 4(5)-DiHDPA, a DHA epoxide derivative . Its structure is analogous to 5(6)-DiHET lactone, a metabolite of arachidonic acid, but differs in the position of the epoxide group and the parent fatty acid backbone .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 344.5 g/mol |

| CAS Registry No. | 845673-68-9 |

| Purity | ≥95% |

| Stability | ≥2 years at -20°C |

Solubility and Stability

The compound is highly soluble in organic solvents such as ethanol (30 mg/mL), dimethyl sulfoxide (DMSO; 25 mg/mL), and dimethylformamide (DMF; 30 mg/mL) . In aqueous buffers, its solubility is limited to 0.3 mg/mL in a 1:2 ethanol:PBS solution, necessitating solvent exchange protocols for biological assays . Stability studies indicate that the compound remains intact for over two years when stored at -20°C, though aqueous solutions should be used within 24 hours to prevent degradation .

Synthesis and Industrial Production

Laboratory Synthesis

(±)4(5)-DiHDPA lactone is synthesized through a two-step process:

-

Epoxidation of DHA: DHA undergoes epoxidation at the α-4 double bond using enzymatic or chemical oxidants, yielding 4(5)-DiHDPA .

-

Cyclization: The intermediate is subjected to acid-catalyzed cyclization, forming the 1,4-lactone ring .

The final product is typically supplied as an ethanolic solution, which can be reconstituted in alternative solvents via nitrogen evaporation .

Biochemical Context and Analogous Compounds

Table 2: Comparison with Analogous Lactones

| Compound | Parent Fatty Acid | Biological Activity |

|---|---|---|

| (±)4(5)-DiHDPA lactone | DHA | Under investigation |

| 5(6)-DiHET lactone | Arachidonic acid | PPARγ activation |

Mechanistic Hypotheses

Research Applications and Limitations

Pharmaceutical Development

(±)4(5)-DiHDPA lactone serves as a model compound for studying lactone stability and receptor interactions . Its DHA backbone offers advantages over synthetic PPARγ agonists, including lower toxicity and natural metabolic integration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume